molecular formula C11H13NO2S2 B11862160 (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate

(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate

Cat. No.: B11862160
M. Wt: 255.4 g/mol
InChI Key: CKOUHKUQZMLKLH-UHFFFAOYSA-N
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Description

(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate is a heterocyclic compound with a molecular formula of C₁₁H₁₃NO₂S₂ and a molecular weight of 255.36 g/mol This compound is notable for its unique structure, which includes both a thiazolidine ring and a thioxocyclohexadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioxocyclohexadiene derivative with a thiazolidine carboxylate precursor . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazolidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The thioxocyclohexadiene moiety can also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate apart is its combination of a thiazolidine ring and a thioxocyclohexadiene moiety

Properties

Molecular Formula

C11H13NO2S2

Molecular Weight

255.4 g/mol

IUPAC Name

(6-sulfanylidenecyclohexa-1,3-dien-1-yl)methyl 1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C11H13NO2S2/c13-11(12-5-6-16-8-12)14-7-9-3-1-2-4-10(9)15/h1-3H,4-8H2

InChI Key

CKOUHKUQZMLKLH-UHFFFAOYSA-N

Canonical SMILES

C1CSCN1C(=O)OCC2=CC=CCC2=S

Origin of Product

United States

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